N,N'-bis(2-methoxyphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
Description
Synthesis Analysis
The synthesis of N,N'-bis(2-methoxyphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and related triazine derivatives involves several chemical reactions, often utilizing halogenated precursors and nucleophilic substitution methods. For example, a method avoiding the Grignard reaction of 4-bromo-anisole was developed to synthesize 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, which subsequently enabled the preparation of bis(resorcinyl) triazine derivatives used as UV light absorbers (Jiang, Wang, & Li, 2008).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including those similar to the subject compound, has been elucidated using techniques like X-ray crystallography. These studies reveal the geometric arrangement of atoms within the molecule and provide insight into its structural characteristics. For instance, the synthesis and X-ray structural analysis of o-carboranylalkoxy-1,3,5-triazine derivatives highlighted their molecular configurations and potential for high cytotoxicity against melanoma cells (Jin, Ban, Nakamura, & Lee, 2018).
Chemical Reactions and Properties
The reactivity of N,N'-bis(2-methoxyphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine involves its participation in various chemical reactions, including its potential as a photoinitiator under LED exposure, demonstrating versatility in radical photopolymerization processes (Zhang, Xiao, Morlet-Savary, Graff, Fouassier, & Lalevée, 2014).
Physical Properties Analysis
The physical properties of triazine derivatives are critical for their application in material science and biological studies. These properties include solubility, thermal stability, and photophysical characteristics. The solvatochromism and photophysical properties of triazine-based dyes, for instance, have been extensively studied to understand their behavior in different solvents and under varying conditions (Ghasemian, Kakanejadifard, Azarbani, Zabardasti, & Kakanejadifard, 2014).
properties
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-28-17-9-5-3-7-15(17)22-19-24-20(23-16-8-4-6-10-18(16)29-2)26-21(25-19)27-11-13-30-14-12-27/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKGMVYJFYBMJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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